

3-Bromo-5-chloro-2-methylbenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-5-chloro-2-methylbenzaldehyde*

Cat. No.: *B13919318*

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Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are the cornerstone of structure-activity relationship (SAR) optimization. **3-Bromo-5-chloro-2-methylbenzaldehyde** (CAS: 1934421-65-4) is a premium pharmacophore precursor characterized by its dense substitution pattern. Featuring a reactive formyl group, an activating methyl group, and two orthogonal halogen handles (bromo and chloro), this scaffold enables the modular, late-stage construction of complex active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors. This whitepaper provides an in-depth analysis of its nomenclature, regioselective synthesis, orthogonal reactivity, and analytical validation.

IUPAC Nomenclature & Physicochemical Profiling

The systematic naming of this compound strictly follows IUPAC nomenclature rules for substituted benzenes. The parent structure is benzaldehyde, dictating that the carbon attached to the formyl (-CHO) group is designated as C1.

- The methyl (-CH₃) group is located at C2 to provide the lowest possible locant numbering.

- The bromine (-Br) atom is located at C3.
- The chlorine (-Cl) atom is located at C5.

When assembling the prefix, substituents are listed in alphabetical order (Bromo, Chloro, Methyl), resulting in the definitive IUPAC name: **3-Bromo-5-chloro-2-methylbenzaldehyde**.

Table 1: Physicochemical and Structural Data

| Parameter | Specification |
|---------------------------------------|---------------------------------------|
| IUPAC Name | 3-Bromo-5-chloro-2-methylbenzaldehyde |
| CAS Registry Number | 1934421-65-4 |
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 g/mol |
| Exact Mass | 231.9290 g/mol |
| SMILES String | <chem>O=Cc1c(C)c(Br)cc(Cl)c1</chem> |
| Topological Polar Surface Area (TPSA) | 17.1 Å ² |
| Hydrogen Bond Donors / Acceptors | 0 / 1 |

Mechanistic Rationale & Synthetic Workflow

In our experience, direct formylation of poly-halogenated toluenes often yields an intractable mixture of regioisomers. Therefore, the most robust, field-proven synthetic route to **3-bromo-5-chloro-2-methylbenzaldehyde** relies on the late-stage electrophilic aromatic bromination of commercially available 5-chloro-2-methylbenzaldehyde [1].

The Causality of Regioselectivity: The regiocontrol in this reaction is governed by competing electronic effects. The methyl group at C2 is activating (via hyperconjugation) and ortho/para-directing. Conversely, the formyl group at C1 is strongly deactivating and meta-directing. Both groups synergistically direct the incoming bromonium electrophile (Br⁺) to the C3 position. The C5 position is already sterically and electronically blocked by the existing chlorine atom, ensuring exquisite regiocontrol and preventing over-bromination.



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Figure 1: Mechanistic pathway for the regioselective electrophilic bromination at the C3 position.

Step-by-Step Methodology: Electrophilic Aromatic Bromination

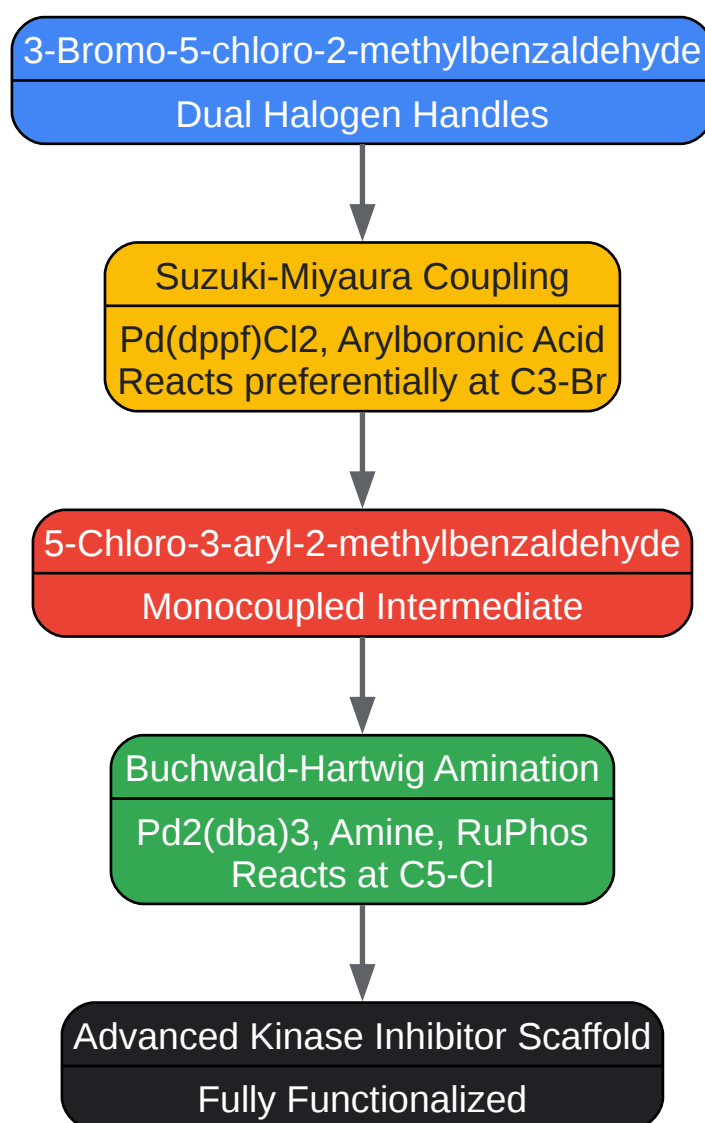
This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm reaction fidelity.

- **Substrate Activation:** Dissolve 5-chloro-2-methylbenzaldehyde (1.0 equiv) in concentrated H₂SO₄ (0.5 M) at 0 °C. Causality: The superacidic medium protonates the formyl group, exacerbating its electron-withdrawing effect to prevent unwanted side reactions, while simultaneously polarizing the brominating agent.
- **Electrophile Generation:** Add N -Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Causality: NBS in H₂SO₄ generates the highly electrophilic bromonium ion (Br⁺), required to overcome the deactivated nature of the chloro-benzaldehyde ring.
- **Regioselective Substitution:** Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4-6 hours. Monitor via HPLC until the starting material peak is <1%.
- **Quenching & Isolation:** Pour the mixture slowly over crushed ice. The sudden decrease in solubility forces the product to precipitate. Filter the crude solid and wash with cold water until the filtrate is pH neutral.
- **Purification:** Recrystallize from ethanol/water (3:1) to afford the target compound as an off-white crystalline solid (>98% purity).

Orthogonal Reactivity in API Scaffold Design

The strategic value of **3-bromo-5-chloro-2-methylbenzaldehyde** lies in its dual, orthogonal halogen handles [2]. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. Because the C-Br bond is weaker and more polarizable than the C-Cl bond, it undergoes oxidative addition significantly faster [3].

This kinetic differential allows drug developers to perform a Suzuki-Miyaura coupling exclusively at the C3-bromo position at room temperature. Subsequently, the intact C5-chloro position can be activated under more forcing conditions (e.g., elevated temperatures, electron-rich phosphine ligands like RuPhos) for a Buchwald-Hartwig amination. This sequential, self-validating sequence prevents polymerization and enables the modular construction of complex heterocyclic libraries.



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Figure 2: Orthogonal cross-coupling workflow exploiting differential C-Br and C-Cl reactivity.

Self-Validating Analytical Protocols (QA/QC)

To ensure trustworthiness in downstream API synthesis, the structural integrity of **3-bromo-5-chloro-2-methylbenzaldehyde** must be verified using orthogonal analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the product elutes later than the starting material due to the increased lipophilicity imparted by the bromine atom. A purity of >98% is the standard threshold before downstream coupling.
- ¹H NMR (400 MHz, CDCl₃): The self-validating signature of this regioisomer lies in the aromatic region. You will observe two distinct doublets (meta-coupling, J≈2.0 Hz) around 7.6 - 7.8 ppm, corresponding to the protons at C4 and C6. The aldehyde proton appears as a sharp singlet at ~10.2 ppm, and the methyl group as a singlet at ~2.6 ppm.
- High-Resolution Mass Spectrometry (HRMS-ESI): The isotopic envelope is the definitive proof of structure. For the [M+H]⁺ ion, the m/z signals will appear at approximately 232.9, 234.9, and 236.9 in a characteristic 3:4:1 ratio. This specific isotopic distribution unambiguously confirms the presence of exactly one chlorine (³⁵Cl/³⁷Cl) and one bromine (⁷⁹Br/⁸¹Br) atom on the scaffold.

References

- Title: Cross-Coupling Reactions of Nitroarenes and Halogenated Arenes Source: Accounts of Chemical Research (ACS Publications) URL: [\[Link\]](#)
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